(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one
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Overview
Description
(E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one is a useful research compound. Its molecular formula is C16H16ClN3O2S and its molecular weight is 349.83. The purity is usually 95%.
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Scientific Research Applications
Thermodynamic Analysis and Solubility
A novel derivative of thiazolidine-2,4-dione, closely related to the chemical compound of interest, was synthesized as an antimicrobial agent. Its solubility in various solvents was investigated, revealing insights into its dispersion, polar, and hydrogen interactions. This study aids in understanding the compound's properties in different environments, which is essential for its potential applications in pharmaceutical and industrial contexts (Blokhina et al., 2021).
Antimicrobial and Antifungal Activities
Several studies have synthesized and investigated compounds structurally similar to (E)-2-(4-acetylpiperazin-1-yl)-5-(4-chlorobenzylidene)thiazol-4(5H)-one for their antimicrobial and antifungal properties. These compounds have shown varying degrees of effectiveness against different bacterial and fungal strains, suggesting potential applications in treating microbial infections (Patel & Agravat, 2007), (Patel & Park, 2015).
Anticonvulsant and Neurotrophic Properties
Research has been conducted on derivatives of 4-thiazolidinone, which is structurally related to the compound , to explore their neurotrophic and antiepileptic properties. Studies involving kindled rats have demonstrated these compounds' potential in influencing the sleep-wakefulness cycle and offering a therapeutic approach for epileptic disorders (Myronenko et al., 2017).
Pharmacokinetic Mechanisms
The binding characteristics of thiadiazole derivatives, similar to the compound in focus, to human serum albumin have been investigated. This research is crucial in understanding the pharmacokinetic mechanisms, such as drug absorption, distribution, and metabolism, which are essential for developing effective therapeutic agents (Karthikeyan et al., 2017).
Anti-Inflammatory and Analgesic Properties
Some derivatives of thiazolo[3,2-b]-1,2,4-triazole, which share structural similarities with the compound of interest, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These studies suggest potential applications in pain management and treatment of inflammatory conditions (Tozkoparan et al., 2004).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5E)-2-(4-acetylpiperazin-1-yl)-5-[(4-chlorophenyl)methylidene]-1,3-thiazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11(21)19-6-8-20(9-7-19)16-18-15(22)14(23-16)10-12-2-4-13(17)5-3-12/h2-5,10H,6-9H2,1H3/b14-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGLUCNIDIXAFI-GXDHUFHOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)Cl)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.